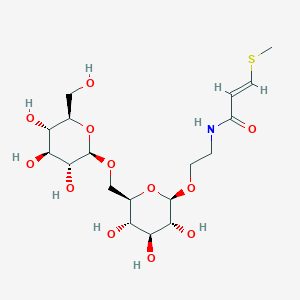![molecular formula C13H18FNO B12367903 (R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is a chiral compound with a complex structure that includes a fluorophenyl group and a propyl-substituted azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
Sulfur Compounds: These compounds also exhibit unique chemical properties due to the presence of sulfur atoms.
Uniqueness
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propyl-substituted azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18FNO |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-2-4-11-8-12(15-11)13(16)9-5-3-6-10(14)7-9/h3,5-7,11-13,15-16H,2,4,8H2,1H3/t11-,12-,13-/m1/s1 |
Clé InChI |
ZBCLMIKQEOVQTF-JHJVBQTASA-N |
SMILES isomérique |
CCC[C@@H]1C[C@@H](N1)[C@@H](C2=CC(=CC=C2)F)O |
SMILES canonique |
CCCC1CC(N1)C(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




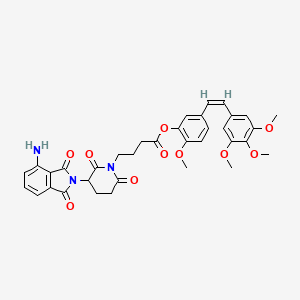
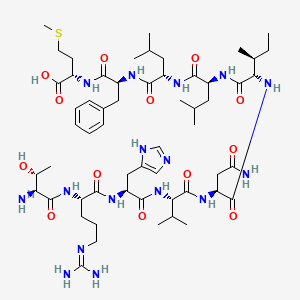
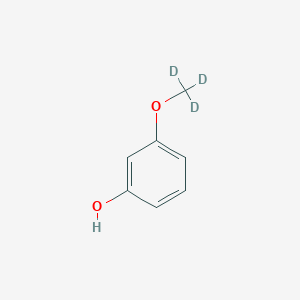
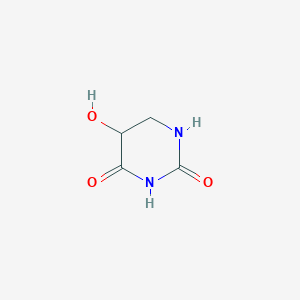

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
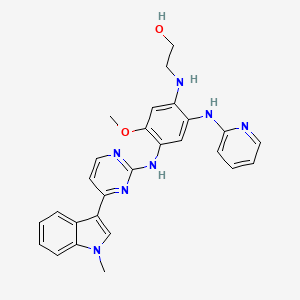
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
